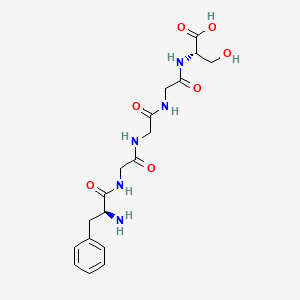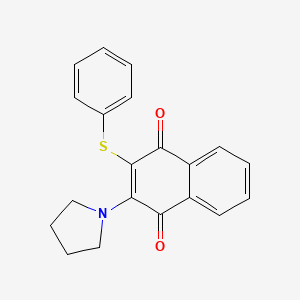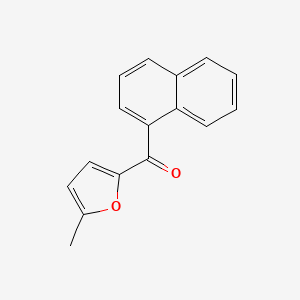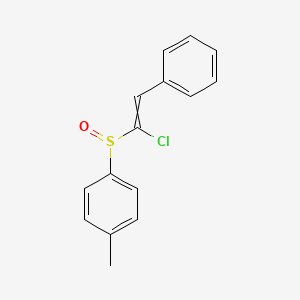
2,2,4-Trimethyl-5-(2-phenylethyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethyl-5-(2-phenylethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at positions 1 and 3. This specific compound is characterized by the presence of three methyl groups and a phenylethyl group attached to the dioxolane ring, making it a unique and interesting molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-5-(2-phenylethyl)-1,3-dioxolane typically involves the reaction of acetone with phenylethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions usually involve refluxing the reactants in an organic solvent such as toluene or benzene, with a strong acid like sulfuric acid or p-toluenesulfonic acid as the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2,2,4-Trimethyl-5-(2-phenylethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring into diols or other reduced forms.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or acetophenone derivatives.
Reduction: Formation of diols or alcohol derivatives.
Substitution: Formation of halogenated or substituted phenylethyl derivatives.
科学的研究の応用
2,2,4-Trimethyl-5-(2-phenylethyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2,2,4-Trimethyl-5-(2-phenylethyl)-1,3-dioxolane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The dioxolane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.
類似化合物との比較
Similar Compounds
2,2,4-Trimethyl-1,3-dioxolane: Lacks the phenylethyl group, making it less complex and potentially less versatile in applications.
2,2-Dimethyl-5-(2-phenylethyl)-1,3-dioxolane: Similar structure but with fewer methyl groups, which may affect its reactivity and properties.
2,2,4-Trimethyl-5-(2-methylphenyl)-1,3-dioxolane: Contains a methyl-substituted phenyl group, leading to different steric and electronic effects.
Uniqueness
2,2,4-Trimethyl-5-(2-phenylethyl)-1,3-dioxolane is unique due to the combination of its three methyl groups and the phenylethyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications, offering versatility and potential for the development of new materials and pharmaceuticals.
特性
CAS番号 |
827608-96-8 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
2,2,4-trimethyl-5-(2-phenylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C14H20O2/c1-11-13(16-14(2,3)15-11)10-9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3 |
InChIキー |
KUFNRHHBYQEPTD-UHFFFAOYSA-N |
正規SMILES |
CC1C(OC(O1)(C)C)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14231032.png)
![Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]-](/img/structure/B14231034.png)
![3,5-Dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol](/img/structure/B14231037.png)
![S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate](/img/structure/B14231045.png)



![1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane](/img/structure/B14231071.png)
![N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide](/img/structure/B14231075.png)
![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)

![(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B14231096.png)
![[(Phenoxycarbonyl)oxy]acetic acid](/img/structure/B14231099.png)
